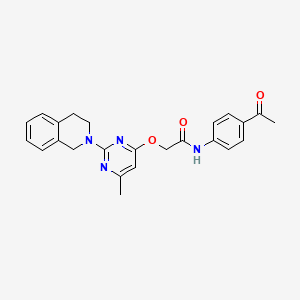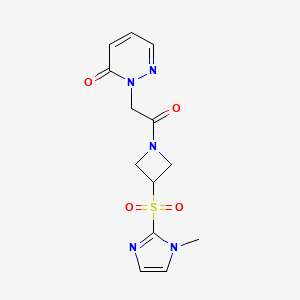![molecular formula C12H7BrN2OS B2676730 6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one CAS No. 852840-45-0](/img/structure/B2676730.png)
6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
There are some references to the synthesis of related compounds , but the specific synthesis process for “6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one” is not detailed.Molecular Structure Analysis
There are studies that discuss the molecular structure of similar compounds , but specific information about “this compound” is not provided.Physical And Chemical Properties Analysis
There’s a reference to the physical and chemical properties of related compounds , but not specifically for “this compound”.Aplicaciones Científicas De Investigación
Antioxidant Activity : A study synthesized derivatives of thieno[2,3-d]pyrimidine and evaluated their in vitro antioxidant activity using different assays. The presence of electron-donating substituents enhanced the radical scavenging activity, demonstrating their potential as antioxidants (Kotaiah et al., 2012).
Antibacterial Activity : Another research focused on novel thieno[2,3-d]pyrimidine derivatives, investigating their antibacterial properties. These compounds were tested against various bacterial strains, indicating their potential in combating bacterial infections (Salahuddin et al., 2009).
Nonlinear Optics and Electronic Applications : A study explored thiopyrimidine derivatives for their nonlinear optical (NLO) properties. The compounds showed considerable NLO character, making them suitable for optoelectronic applications (Hussain et al., 2020).
Antimicrobial and Anti-Inflammatory Agents : Research on thieno[2,3-d]pyrimidine heterocyclic compounds revealed enhanced antibacterial, antifungal, and anti-inflammatory activities upon merging different groups with the heterocyclic ring (Tolba et al., 2018).
Anticancer and Anti-5-Lipoxygenase Agents : A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. The structure-activity relationship was discussed, highlighting their potential in cancer treatment (Rahmouni et al., 2016).
DNA Cleavage Studies : Compounds with pyrimidine derivatives were synthesized and tested for DNA cleavage activities, along with analgesic and anti-pyretic properties. The presence of specific substituents enhanced these activities, showing their multifaceted biological applications (Keri et al., 2010).
Antiviral and Antitumor Activities : The synthesis of novel pyrimidino and thienopyrimidine ribonucleosides demonstrated significant activity against certain viruses and tumor cells, showing promise as antiviral and antitumor agents (Petrie et al., 1985).
Aldose Reductase Inhibition : Pyrido[1,2-a]pyrimidin-4-one derivatives showed inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications. These compounds also exhibited antioxidant properties, suggesting their potential in diabetes management (La Motta et al., 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
6-(4-bromophenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS/c13-8-3-1-7(2-4-8)10-5-9-11(17-10)12(16)15-6-14-9/h1-6H,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZPYIQFWUGOTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(S2)C(=O)NC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801320231 |
Source


|
| Record name | 6-(4-bromophenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801320231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49680369 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
852840-45-0 |
Source


|
| Record name | 6-(4-bromophenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801320231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chlorophenyl)-5-methyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2676650.png)



![1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2676655.png)

![Ethyl 6-methyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2676660.png)
![Methyl 2-(4-benzoylbenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2676661.png)
![N-benzyl-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2676665.png)


![(E)-2-((4-methoxyphenyl)amino)-9-methyl-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2676668.png)
![2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(propan-2-yl)acetamide](/img/structure/B2676669.png)